molecular formula C13H14O4 B2881870 cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester CAS No. 1638764-75-6

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester

Cat. No.: B2881870
CAS No.: 1638764-75-6
M. Wt: 234.251
InChI Key: LOLMPSNXYJYMDY-PHIMTYICSA-N
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Description

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester is a compound featuring a cyclobutane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photodimerization of trans-cinnamic acid derivatives have been explored for the scalable synthesis of cyclobutane-containing compounds .

Chemical Reactions Analysis

Types of Reactions

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester is unique due to the specific positioning of the benzyloxycarbonyl group and the carboxylic acid group on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLMPSNXYJYMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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